3-Bromo-4-chloroisopropylbenzene CAS number 90350-25-7
3-Bromo-4-chloroisopropylbenzene CAS number 90350-25-7
An In-Depth Technical Guide to 3-Bromo-4-chloroisopropylbenzene (CAS: 90350-25-7): Synthesis, Reactivity, and Applications
Introduction
3-Bromo-4-chloroisopropylbenzene, registered under CAS number 90350-25-7, is a halogenated aromatic hydrocarbon of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structural complexity, featuring a benzene ring substituted with three distinct functional groups—bromo, chloro, and isopropyl—provides a unique platform for chemical modification. The IUPAC name for this compound is 2-bromo-1-chloro-4-propan-2-ylbenzene.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its physicochemical properties, logical synthesis routes, characteristic reactivity, and key applications as a versatile chemical intermediate.
Physicochemical Properties and Identification
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and computed properties for 3-Bromo-4-chloroisopropylbenzene are summarized below.
| Property | Value | Source |
| CAS Number | 90350-25-7 | [1][2] |
| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [1][2] |
| Synonyms | 3-Bromo-4-chloroisopropylbenzene, 2-Bromo-1-chloro-4-isopropylbenzene | [1][2] |
| Molecular Formula | C₉H₁₀BrCl | [1][2] |
| Molecular Weight | 233.53 g/mol | [1][2] |
| XLogP3 | 4.4 | [2] |
| InChI Key | NSVFYXVTWMTRCY-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)C1=CC(=C(C=C1)Cl)Br | [1] |
Spectral Characterization Insights
While specific spectral data is not widely published, the structure of 3-Bromo-4-chloroisopropylbenzene allows for the confident prediction of its key spectral features, which are crucial for reaction monitoring and product verification.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic septet (1H) and a doublet (6H) for the isopropyl group. The aromatic region would display three distinct signals, likely two doublets and a doublet of doublets, reflecting the trisubstituted pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum should reveal nine unique carbon signals: two for the isopropyl group and seven for the aromatic ring, including the three ipso-carbons attached to the substituents.
-
Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio), resulting in characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 3-Bromo-4-chloroisopropylbenzene is achieved through the electrophilic aromatic substitution of a readily available precursor, 4-chloroisopropylbenzene (4-chlorocumene).[1]
Causality of the Synthetic Route
The choice of this pathway is dictated by the directing effects of the substituents on the starting material. Both the isopropyl group and the chlorine atom are ortho-, para-directing activators (isopropyl) and deactivators (chlorine), respectively.
-
Starting Material: In 4-chloroisopropylbenzene, the para position relative to the isopropyl group is occupied by chlorine.
-
Directing Effects: The incoming electrophile (Br⁺) is therefore directed to the positions ortho to the isopropyl group (positions 3 and 5) and ortho to the chlorine atom (positions 3 and 5).
-
Steric Hindrance: Position 3 is sterically hindered by the bulky isopropyl group.
-
Regioselectivity: Consequently, the bromination preferentially occurs at the less sterically hindered position that is ortho to the chlorine and meta to the isopropyl group, which is position 2. This regiochemical outcome yields the desired product, 2-bromo-1-chloro-4-isopropylbenzene.
Caption: Workflow for the synthesis of 3-Bromo-4-chloroisopropylbenzene.
Self-Validating Experimental Protocol
This protocol describes a laboratory-scale synthesis and incorporates in-process checks for validation.
Objective: To synthesize 3-Bromo-4-chloroisopropylbenzene via electrophilic bromination.
Materials:
-
4-Chloroisopropylbenzene (1.0 eq)
-
Bromine (1.05 eq)
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Anhydrous Iron(III) bromide (FeBr₃) (0.05 eq)
-
Dichloromethane (DCM) (anhydrous)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-chloroisopropylbenzene and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous FeBr₃ to the stirred solution.
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Bromination: Add bromine, dissolved in a small amount of DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring (Validation Step 1): After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.
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Quenching: Once the reaction is complete (typically 2-4 hours), slowly pour the reaction mixture into an ice-cold saturated solution of Na₂S₂O₃ to quench excess bromine. Stir until the red-brown color disappears.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Validation Step 2): Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes to 98:2 hexanes:ethyl acetate.
-
Characterization (Validation Step 3): Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The primary value of 3-Bromo-4-chloroisopropylbenzene in drug discovery and fine chemical synthesis lies in its capacity for selective functionalization. The differing reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of its utility.
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Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. This differential reactivity allows for the selective introduction of aryl, alkyl, or alkynyl groups at the 2-position, while leaving the chlorine atom at the 1-position intact for potential subsequent transformations. This two-step functionalization is a powerful strategy for building molecular complexity.[3]
-
Nucleophilic Aromatic Substitution (SNAᵣ): While generally difficult on non-activated rings, the chlorine atom could potentially undergo SNAᵣ under forcing conditions or if further activating groups are introduced onto the ring.
-
Grignard/Organolithium Formation: The C-Br bond can be selectively converted into a Grignard reagent or an organolithium species, which can then be reacted with a wide range of electrophiles.
Caption: Key reactivity pathways for selective functionalization.
Applications in Research and Development
3-Bromo-4-chloroisopropylbenzene is not typically an end-product but rather a crucial building block.
-
Pharmaceuticals: Halogenated intermediates are vital in drug discovery for constructing novel active pharmaceutical ingredients (APIs).[4][5] This compound provides a scaffold that can be elaborated through reactions like cross-coupling to explore structure-activity relationships (SAR) and develop new therapeutic agents.[5]
-
Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and other agrochemicals.[1][6] A Chinese patent highlights a synthesis method for this compound, noting its utility and good pesticide effect.[6]
-
Material Science: The introduction of halogenated aromatic moieties can impart specific properties like flame retardancy or altered electronic characteristics to polymers and other advanced materials.[1][3]
Safety, Handling, and Storage
Proper handling of 3-Bromo-4-chloroisopropylbenzene is essential to ensure laboratory safety. The following information is synthesized from safety data sheets of the compound and structurally related chemicals.
| Hazard Information | GHS Classification |
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Data sourced from AKSci)[7]
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
5.2. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat and ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
3-Bromo-4-chloroisopropylbenzene (CAS 90350-25-7) is a highly valuable and versatile intermediate in modern organic chemistry. Its well-defined regiochemistry, governed by predictable electronic and steric effects during synthesis, makes it an accessible building block. The differential reactivity of its two halogen substituents provides a powerful tool for the selective and stepwise construction of complex molecules, a feature of paramount importance in the design of new pharmaceuticals, agrochemicals, and functional materials. Adherence to strict safety protocols is necessary to mitigate the associated handling risks, ensuring its potential can be safely and effectively realized in research and development.
References
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PubChem. 3-Bromo-4-chloroisopropylbenzene. National Center for Biotechnology Information. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring 3-Bromo-4-Chlorotoluene: Properties, Applications, and Suppliers. [Link]
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PubChem. 3-Bromo-4'-chlorochalcone. National Center for Biotechnology Information. [Link]
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PubChem. 1-(3-Bromopropyl)-4-chlorobenzene. National Center for Biotechnology Information. [Link]
- Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
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ChemBK. 3-BROMO-4-CHLOROTOLUENE. [Link]
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Brainly. Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. [Link]
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Capot Chemical. MSDS of 3-bromo-4-chlorobenzylamine. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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